molecular formula C13H10BrNO B075025 2-Amino-4'-bromobenzophenone CAS No. 1140-17-6

2-Amino-4'-bromobenzophenone

Cat. No. B075025
CAS RN: 1140-17-6
M. Wt: 276.13 g/mol
InChI Key: WIISOMGJWLLMDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-4'-bromobenzophenone involves the reaction of bromosalicylaldehyde with 4,5-dinitro-1,2-diaminophenylene under different conditions, resulting in products that can undergo cyclization reactions under certain conditions to form more complex structures. These synthesis processes are characterized by the use of UV-Vis, IR, 1H NMR, MS techniques for structure confirmation, and theoretical calculations for studying conversion processes (Sun Ducheng, 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been explored through single crystal X-ray analysis, FTIR, 1H NMR, 13C NMR, and Powder XRD. These studies have helped in understanding the intricate details of the molecular framework, including bond parameters, vibrational frequencies, and chemical shifts, providing insights into the structural aspects that govern the compound's reactivity and properties (K. Thanigaimani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-4'-bromobenzophenone and its derivatives can lead to a wide range of products, including those formed through aromatic nucleophilic substitution with rearrangement, highlighting the compound's utility in synthetic organic chemistry. These reactions are often characterized by their selectivity and the formation of unexpected structures, which are analyzed using spectroscopic techniques (F. Guerrera et al., 1995).

Physical Properties Analysis

Investigations into the physical properties of 2-Amino-4'-bromobenzophenone derivatives focus on their thermal, optical, electrochemical, and fluorescent properties. Studies have shown that the presence of electron-donating groups can significantly affect these properties, with detailed analyses conducted through techniques like TG-DTA, DSC, SEC, cyclic voltammetry (CV), and UV-Vis measurements (I. Kaya et al., 2012).

Scientific Research Applications

  • Synthetic Precursor Applications : A study by Peters et al. (1996) discusses the synthesis of 5-Bromo-2-(chloroacetamido)benzophenone, a compound obtained from 2-amino-5-bromobenzophenone, suggesting its use as a precursor in organic synthesis (Peters, Peters, Bringmann, & Mader, 1996).

  • Photosensitizer for Cancer Treatment : Pişkin et al. (2020) describe the synthesis of new zinc phthalocyanine derivatives, including those derived from 2-amino-4'-bromobenzophenone, for use as photosensitizers in photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Hydrogen Bonding Studies : Jin & Wang (2013) investigate the hydrogen bonding between bases like 2-aminophenol and acidic compounds, which may include derivatives of 2-amino-4'-bromobenzophenone, providing insights into molecular interactions in crystalline structures (Jin & Wang, 2013).

  • Enzymatic Method Alternatives : Feng Yu-chuan (2012) discusses the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid from amino benzoic acid, indicating potential applications in enzymatic methods for phenol determination (Feng Yu-chuan, 2012).

  • Fluorescence Derivatization Reagent : Nohta et al. (1994) found 2-Amino-4,5-ethylenedioxyphenol, a related compound, useful as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, suggesting potential applications of 2-Amino-4'-bromobenzophenone in similar contexts (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).

  • Molecular Structure Studies : Studies by Vlasiuk et al. (2000) and Vlasiuk, Pavlovsky, Andronati, Gdaniec, & Simonov (2013) on compounds like 7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one, derived from 2-aminobenzophenone, shed light on molecular and crystal structures, potentially relevant for 2-Amino-4'-bromobenzophenone derivatives (Vlasiuk et al., 2000), (Власюк et al., 2013).

  • Corrosion Inhibition Studies : Kaya et al. (2016) explore the use of derivatives like 2-amino-4-(4-bromophenyl)-thiazole in predicting corrosion inhibition performances on iron, indicating possible applications of 2-Amino-4'-bromobenzophenone in corrosion studies (Kaya et al., 2016).

  • Nonlinear Optical Properties : Research by Genbo et al. (1993) on 4-amino-4'-bromobenzophenone derivatives for their crystal structure and nonlinear optical properties could suggest similar applications for 2-Amino-4'-bromobenzophenone (Genbo et al., 1993).

  • Antibacterial Activity : Studies like that of Khan (2017), which synthesized and tested the antibacterial activity of compounds derived from 2-amino-4-(4-bromophenyl)-thiazole, indicate potential applications in the development of antibacterial agents (Khan, 2017).

Safety And Hazards

2-Amino-4’-bromobenzophenone may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of skin contact, it is recommended to wash with plenty of water and consult a doctor .

properties

IUPAC Name

(2-aminophenyl)-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIISOMGJWLLMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412777
Record name 2-amino-4'-bromobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4'-bromobenzophenone

CAS RN

1140-17-6
Record name 2-amino-4'-bromobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4'-bromobenzophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
M Lamchen, AJ Wicken - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
When this method is inapplicable, the 2-phthalimidobenzophenones were obtained readily by fusion of the 2-aminobenzophenones with phthalic anhydride. The best general …
Number of citations: 4 pubs.rsc.org
SK Cho, JH Song, EJ Lee, DH Lee… - Bulletin of the …, 2015 - Wiley Online Library
… To further broaden the scope of the proposed reaction, various 2-aminobenzophenones with different substituents (e.g., 2-aminobenzophenone 1a, 2-amino-4-bromobenzophenone 1b, …
Number of citations: 6 onlinelibrary.wiley.com
GP Hager, AM VanArendonk… - Journal of the American …, 1944 - ACS Publications
… 150) for three hours with 15 parts of a mixture of equal volumes of sulfuric acid and water, it gave benzoic acid and 2-amino-4bromobenzophenone (yield 55%), which formed yellow …
Number of citations: 10 pubs.acs.org
H Cai, H Datta Khanal… - Asian Journal of Organic …, 2021 - Wiley Online Library
… Importantly, the reaction of 2-amino-4’-bromobenzophenone (1 h) with 2 a afforded 4 g in 89% yield, which was confirmed by X-ray structure (CCDC 2088604). …
Number of citations: 2 onlinelibrary.wiley.com
SB Lee, S Chun, SH Choi, J Hong… - The Journal of Organic …, 2023 - ACS Publications
Herein, we present the iron-catalyzed oxidative cyclization of alcohol/methyl arene with 2-amino styrene to synthesize polysubstituted quinoline. Low-oxidation level substrates such as …
Number of citations: 1 pubs.acs.org
DG Hawkins, O Meth-Cohn - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
… Similarly, from 4-bromoiodobenzene 26 (14.15 g, 0.05 mol) was obtained 2-amino-4'-bromobenzophenone (6.14 g, 45%) as yellow crystals from ethanol, mp 110-1 11 "C (lit.,,' mp 108 "…
Number of citations: 19 pubs.rsc.org
LS Cui, SC Dong, Y Liu, MF Xu, Q Li, ZQ Jiang… - Organic …, 2013 - Elsevier
… To 10 g (36.21 mmol) of 2-amino-4-bromobenzophenone was stirred into 50 ml of 80% sulfuric acid at 60 C over half hour. The solution was cooled to 5 C and diazotized with 2.4 g (…
Number of citations: 45 www.sciencedirect.com
A Ghosh, T Li, W Ni, T Wu, C Liang… - Asian Journal of …, 2022 - Wiley Online Library
… Acid-catalysed Friedländer condensation 10 between 2-amino-4-bromobenzophenone (5) and 1,2-, 1,3-, and 1,4- cyclohexanedione provided the three different pentacyclic isomers 6, 8…
Number of citations: 2 onlinelibrary.wiley.com
RP Pandit, YR Lee - RSC advances, 2013 - pubs.rsc.org
… The reactions of 2-amino acetophenone (1b), 2-amino benzophenone (1c), and 2-amino-4′-bromobenzophenone (1d) were also successful. Conversion of 1b–1d into the …
Number of citations: 19 pubs.rsc.org
L Zhao, S Wang, J Lü, J Ding, L Wang - Journal of Materials Chemistry …, 2017 - pubs.rsc.org
… Starting from 2-amino-4′-bromobenzophenone, an acid-catalyzed Friedländer reaction was performed to afford the quinoline-based C ∧ N ligand Th-PQ-Br. Then Th-PQ-Br was …
Number of citations: 43 pubs.rsc.org

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